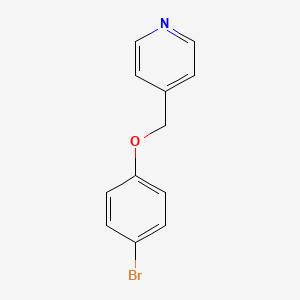

4-(4-Bromophenoxymethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromophenoxymethyl)pyridine, also known as 4-BPMP, is an organic compound with a wide range of applications in the scientific research and industrial sectors. It is a colorless, volatile liquid that has a boiling point of 94-95 °C and a melting point of -19 °C. 4-BPMP is a versatile compound that can be used for a variety of purposes, such as synthesis, catalysis, and as a reactant in organic synthesis. It is also used as a reagent in the preparation of pharmaceuticals and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Pyridines

This compound is utilized in the synthesis of polysubstituted pyridines, which are valuable in various chemical reactions due to their enhanced reactivity and potential for further functionalization. The process involves base-promoted reactions with ynones to achieve direct β-C(sp³)-H functionalization of enaminones under metal-free conditions .

Catalyst in Organic Synthesis

4-(4-Bromophenoxymethyl)pyridine serves as a catalyst in organic synthesis, particularly in the C-H addition to olefins. This method is efficient, general, and atom-economical, compatible with a wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes .

Construction of Covalent Organic Frameworks (COFs)

The compound is used in the construction of COFs, which are crystalline structures with permanent porosity and designable organic skeletons. These frameworks serve as excellent adsorbents due to their stable and porous nature .

Polymer Synthesis

In polymer science, 4-(4-Bromophenoxymethyl)pyridine is a precursor for synthesizing pyridine-containing dibromo compounds. These compounds are then polymerized with other monomers via Suzuki coupling to afford polymers with specific properties .

Photochemical Radical Generation

This compound finds unique applications in materials science through photochemical reactions that generate stable radical species under ambient conditions. It facilitates the photogeneration of stable radicals from a 4-substituted pyridine derivative in the presence of water and air at room temperature .

Propiedades

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxymethyl)pyridine | |

CAS RN |

1016783-69-9 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)